(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide
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Overview
Description
(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide is an organophosphorus compound with the molecular formula C23H24BrO2P. It is a white crystalline powder that is soluble in water, ethanol, and acetone. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide typically involves the reaction of triphenylphosphine with ethyl bromoacetate. The reaction is carried out in an organic solvent such as ethyl acetate, and the mixture is stirred at room temperature for 24 hours. The product is then filtered and washed with ethyl acetate to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonium salts, while oxidation and reduction can produce different phosphine oxides or reduced phosphonium compounds .
Scientific Research Applications
(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium bromide
- (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide
- Ethyl (triphenylphosphonio)acetate bromide
Uniqueness
(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide is unique due to its specific molecular structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis. Additionally, its solubility in various solvents and stability under different conditions enhance its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C23H25BrO2P+ |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
(1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C23H24O2P.BrH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1; |
InChI Key |
RSYXORMKBUFAMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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